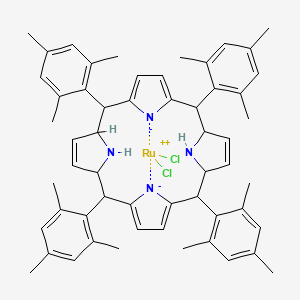
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a coordination compound that features a ruthenium ion coordinated to a porphyrin ligand Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
准备方法
The synthesis of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin ligand with a ruthenium precursor. One common method involves the use of dichlororuthenium(IV) chloride and the porphyrin ligand in an inert atmosphere, often under reflux conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
化学反应分析
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can act as a catalyst in the oxidation of alkenes to aldehydes using air or oxygen . The compound’s reactivity is influenced by the nature of the porphyrin ligand and the central ruthenium ion, which can participate in redox cycling.
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a catalyst for oxidation reactions, such as the oxidation of amides . In biology and medicine, porphyrin-based compounds are explored for their potential in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation . Additionally, the compound’s unique electronic properties make it a candidate for use in materials science, particularly in the development of sensors and electronic devices.
作用机制
The mechanism of action of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the ruthenium ion to the porphyrin ligand, which facilitates various catalytic processes. The ruthenium ion can undergo redox changes, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity in oxidation reactions .
相似化合物的比较
Similar compounds include other metalloporphyrins, such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin and iron(III) 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin . These compounds share the porphyrin ligand but differ in the central metal ion, which influences their reactivity and applications. Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the specific properties imparted by the ruthenium ion, such as its ability to catalyze specific oxidation reactions.
属性
分子式 |
C56H62Cl2N4Ru |
|---|---|
分子量 |
963.1 g/mol |
IUPAC 名称 |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C56H62N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28,41,43,46,48,53-57,60H,1-12H3;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
SSZAMBPSGOTAST-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C.Cl[Ru+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















